molecular formula C24H28FNO3 B11084748 Cycloheptyl 4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cycloheptyl 4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11084748
M. Wt: 397.5 g/mol
InChI Key: RUWJXLLHZUAYQC-UHFFFAOYSA-N
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Description

Cycloheptyl 4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic organic compound that belongs to the class of hexahydroquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorophenyl group and a cycloheptyl moiety in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl 4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cycloheptanone with 2-fluorobenzaldehyde in the presence of a base to form an intermediate. This intermediate is then subjected to a cyclization reaction with ethyl acetoacetate and ammonium acetate under reflux conditions to yield the desired hexahydroquinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl 4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline derivatives with altered oxidation states.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cycloheptyl 4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antibacterial activity. In cancer cells, it may interfere with signaling pathways, inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptyl(2-fluorophenyl)methanone: Shares the cycloheptyl and fluorophenyl groups but lacks the hexahydroquinoline core.

    2-Fluorophenyl-4-methylquinoline: Contains the fluorophenyl and quinoline moieties but differs in the substitution pattern and ring structure.

Uniqueness

Cycloheptyl 4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and ring structures, which contribute to its distinct chemical properties and biological activities. The presence of the cycloheptyl moiety and the hexahydroquinoline core differentiates it from other similar compounds and may enhance its potential as a therapeutic agent.

Properties

Molecular Formula

C24H28FNO3

Molecular Weight

397.5 g/mol

IUPAC Name

cycloheptyl 4-(2-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C24H28FNO3/c1-15-21(24(28)29-16-9-4-2-3-5-10-16)22(17-11-6-7-12-18(17)25)23-19(26-15)13-8-14-20(23)27/h6-7,11-12,16,22,26H,2-5,8-10,13-14H2,1H3

InChI Key

RUWJXLLHZUAYQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3F)C(=O)OC4CCCCCC4

Origin of Product

United States

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